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  • Product: 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide
  • CAS: 1566892-86-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Utility of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

Executive Summary In modern drug discovery and materials science, the strategic design of bifunctional building blocks is paramount for the rapid diversification of chemical libraries. 4-Bromo-3-methyl-N-(prop-2-en-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the strategic design of bifunctional building blocks is paramount for the rapid diversification of chemical libraries. 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (also known as 4-bromo-3-methyl-N-allylbenzamide) represents a highly versatile intermediate. By combining a rigid aromatic core with two orthogonal reactive handles—an aryl bromide and a terminal alkene—this molecule allows chemists to perform sequential, site-selective functionalizations.

As a Senior Application Scientist, I have structured this guide to provide researchers with a deep mechanistic understanding of this compound’s synthesis, its physicochemical profile, and field-proven protocols for its downstream application in cross-coupling and metathesis workflows.

Structural Analysis & Physicochemical Profiling

The architectural utility of 4-bromo-3-methyl-N-(prop-2-en-1-yl)benzamide stems from its distinct pharmacophoric and reactive regions:

  • Aryl Bromide Core: Sourced directly from the precursor 4-bromo-3-methylbenzoic acid,[1], the C–Br bond is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal substrate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

  • Ortho-Methyl Group: The methyl group at the 3-position provides localized steric hindrance and increases the lipophilicity of the aromatic system. This steric bulk dictates the requirement for ligands with larger bite angles (e.g., dppf) during cross-coupling to facilitate efficient reductive elimination.

  • Amide Linkage: The secondary amide provides a stable, rigid vector that acts as both a hydrogen bond donor (HBD) and acceptor (HBA), a critical feature for target-protein interactions.

  • N-Allyl Group: The terminal olefin (prop-2-en-1-yl) serves as a secondary, orthogonal reactive site. It is primed for Ruthenium-catalyzed olefin cross-metathesis (CM), epoxidation, or hydroboration-oxidation sequences.

Quantitative Data Summary

The following table summarizes the calculated and predicted physicochemical properties of the target compound to aid in Lipinski Rule-of-Five assessments for drug design.

PropertyValueStructural Implication
Chemical Formula C₁₁H₁₂BrNODefines the stoichiometric mass for reaction planning.
Molecular Weight 254.12 g/mol Well within the <500 Da limit for oral bioavailability.
Hydrogen Bond Donors (HBD) 1Provided by the secondary amide (N-H).
Hydrogen Bond Acceptors (HBA) 1Provided by the amide carbonyl (C=O).
Rotatable Bonds 3Ensures moderate conformational flexibility.
Topological Polar Surface Area 29.10 ŲExcellent predictor for high membrane permeability.
Precursor CAS Number 7697-28-14-Bromo-3-methylbenzoic acid starting material.

Synthetic Methodology: The Amide Coupling Strategy

The most efficient route to synthesize 4-bromo-3-methyl-N-(prop-2-en-1-yl)benzamide is via the direct amidation of 4-bromo-3-methylbenzoic acid with allylamine. To achieve high yields and avoid the formation of unreactive byproducts, a carbodiimide-mediated coupling utilizing EDC·HCl and HOBt is the industry standard[2],[3].

Causality in Reagent Selection
  • Why EDC over DCC? Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU), an insoluble byproduct that requires laborious filtration and chromatography. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) generates a water-soluble urea byproduct that is effortlessly removed during standard aqueous workup, validating the protocol's efficiency[3].

  • Why HOBt? The initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. This intermediate is highly prone to an irreversible intramolecular rearrangement, yielding a dead-end N-acylurea. The addition of Hydroxybenzotriazole (HOBt) rapidly traps the O-acylisourea, converting it into an OBt-active ester. This ester is highly stable against rearrangement but remains exceptionally reactive toward the nucleophilic attack of allylamine[2],[3].

G A 4-Bromo-3-methylbenzoic Acid B EDC Activation A->B C O-Acylisourea Intermediate (Unstable) B->C forms D HOBt Addition C->D E OBt-Active Ester (Stable & Reactive) D->E prevents N-acylurea F Allylamine Addition E->F G 4-Bromo-3-methyl-N-allylbenzamide (Target Amide) F->G nucleophilic attack

Mechanism of EDC/HOBt mediated amide coupling for the target compound.

Orthogonal Reactivity & Downstream Applications

The true power of 4-bromo-3-methyl-N-(prop-2-en-1-yl)benzamide lies in its orthogonal reactivity . The two reactive sites (aryl bromide and terminal alkene) can be manipulated independently without cross-interference, provided the correct catalytic systems are employed.

  • Suzuki-Miyaura Cross-Coupling (Aryl Bromide Handle): The C-Br bond undergoes facile oxidative addition with Pd(0) catalysts. By utilizing a boronic acid and a mild base (e.g., K₂CO₃), the aryl bromide can be converted into a diverse array of biaryl motifs[4],[5]. The terminal alkene is completely inert to these standard Pd-catalyzed conditions.

  • Olefin Metathesis (Terminal Alkene Handle): Using Ruthenium-based Grubbs' catalysts, the terminal N-allyl group can undergo cross-metathesis with other olefins to extend the aliphatic chain. The aryl bromide is entirely unaffected by Ru-alkylidene catalysts.

G Core 4-Bromo-3-methyl-N-allylbenzamide Pd Suzuki-Miyaura Coupling (Pd Catalyst) Core->Pd Reacts at Aryl Bromide Ru Olefin Metathesis (Ru Catalyst) Core->Ru Reacts at Terminal Alkene Biaryl Biaryl-N-allylbenzamide (Alkene preserved) Pd->Biaryl Alkene 4-Bromo-3-methyl-N-(functionalized)benzamide (Aryl Bromide preserved) Ru->Alkene

Orthogonal functionalization pathways of the bifunctional benzamide.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in validation steps to ensure reproducibility and high fidelity in the laboratory.

Protocol A: Synthesis of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

Objective: Form the amide bond while suppressing epimerization and N-acylurea formation.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 4-bromo-3-methylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Activation: Add EDC·HCl (1.2 equiv, 12 mmol) and HOBt (1.2 equiv, 12 mmol) to the stirring solution at 0 °C. Stir for 15 minutes to generate the OBt-active ester.

    • Self-Validation Check: A slight color change or dissolution of reagents indicates the formation of the active ester.

  • Coupling: Add allylamine (1.1 equiv, 11 mmol) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 20 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Aqueous Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Self-Validation Check: The water-soluble EDC-urea byproduct partitions entirely into the aqueous phase[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Suzuki-Miyaura Functionalization of the Aryl Bromide

Objective: Selectively couple an arylboronic acid to the C-Br bond while preserving the terminal alkene.

  • Reaction Assembly: Charge a Schlenk tube with 4-bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (1.0 equiv), an arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The dppf ligand is specifically chosen for its large bite angle, which accelerates reductive elimination in sterically hindered ortho-methyl systems[5].

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Heating: Stir the mixture at 80 °C for 6 hours.

  • Validation & Workup: Monitor via LC-MS.

    • Self-Validation Check: Successful conversion is indicated by the disappearance of the characteristic 1:1 isotopic doublet of the bromine atom in the mass spectrum, replaced by the mass of the new biaryl product. Cool to room temperature, extract with EtOAc, wash with brine, dry, and concentrate.

References

  • 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 82131 Source: PubChem - NIH URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC) - NIH URL:[Link]

  • Acid-Amine Coupling using EDCI Source: Organic Synthesis URL:[Link]

  • Miyaura Borylations of Aryl Bromides in Water at Room Temperature Source: PubMed Central (PMC) - NIH URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

Executive Summary The structural characterization of halogenated benzamides is a critical analytical workflow in drug development, pharmacokinetics, and forensic toxicology. 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of halogenated benzamides is a critical analytical workflow in drug development, pharmacokinetics, and forensic toxicology. 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (also known as N-allyl-4-bromo-3-methylbenzamide) is a highly functionalized molecule featuring a halogenated aromatic ring, an amide linker, and a terminal alkene.

This whitepaper provides an in-depth mechanistic guide to the Collision-Induced Dissociation (CID) fragmentation pathways of this compound using High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS). By leveraging the natural isotopic signature of bromine, we establish a self-validating analytical framework that unambiguously maps precursor ions to their terminal fragments.

Structural Deconstruction & Ionization Causality

To predict and validate the fragmentation of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide, one must first analyze its proton affinity and isotopic distribution.

The Bromine Isotopic Tracer

Bromine exists in nature as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively). In mass spectrometry, any intact molecular ion or fragment retaining the bromine atom will present as a distinct "doublet" separated by exactly 1.998 Da[1]. This serves as an internal, self-validating tracer:

  • Charge/Mass Retention: If a product ion retains the doublet, the bromine atom is still attached to the core structure.

  • Halogen Extrusion: If the doublet collapses into a single mass peak in the MS/MS spectrum, the fragment has definitively lost the bromine atom.

Protonation Causality in ESI+

In positive ion mode (ESI+), protonation predominantly occurs at the most basic site. For benzamides, the carbonyl oxygen is the thermodynamic sink for the proton. However, gas-phase tautomerization shifts the proton to the amide nitrogen, creating a highly reactive intermediate[2]. Protonation at the nitrogen weakens the C−N bond, lowering the activation energy required for neutral loss of the allylamine moiety during collisional activation[3].

High-Resolution MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By isolating the individual isotopologues before fragmentation, we eliminate isobaric interference and definitively trace the origin of every product ion.

Step-by-Step Methodology
  • Sample Preparation:

    • Reconstitute the analyte in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water.

    • Add 0.1% Formic Acid. Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the [M+H]+ state and suppressing sodium [M+Na]+ adducts, which fragment poorly.

  • Ionization Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Cone Voltage: 25 V (kept low to prevent in-source fragmentation).

  • Quadrupole Isolation (The Self-Validation Step):

    • Experiment A: Set the quadrupole isolation window to 0.5 m/z centered at m/z 254.018 (isolating the 79Br precursor).

    • Experiment B: Set the isolation window to 0.5 m/z centered at m/z 256.016 (isolating the 81Br precursor).

  • Collision-Induced Dissociation (CID):

    • Introduce Argon as the collision gas.

    • Apply a Normalized Collision Energy (NCE) ramp of 20–40 eV to capture both primary (low-energy) and tertiary (high-energy) fragmentation events.

  • Data Acquisition: Scan the Time-of-Flight (TOF) or Orbitrap analyzer from m/z 40 to 300.

Mechanistic Fragmentation Pathways

Upon collisional activation, the [M+H]+ precursor undergoes a highly predictable cascade of bond cleavages.

Pathway A: Acylium Ion Formation (Primary Cleavage)

Triggered by nitrogen protonation, the amide C−N bond breaks. The molecule expels neutral allylamine ( C3​H7​N , 57.058 Da). The positive charge is retained on the carbonyl carbon, forming a resonance-stabilized 4-bromo-3-methylbenzoyl cation (acylium ion)[2]. Because the bromine is untouched, this fragment appears as a doublet at m/z 196.960 and 198.958.

Pathway B: Decarbonylation (Secondary Cleavage)

Acylium ions are notoriously unstable under continued collisional heating. The ion rapidly extrudes carbon monoxide ( CO , 27.995 Da), a highly favorable neutral loss due to the thermodynamic stability of the CO molecule. This yields the 4-bromo-3-methylphenyl cation at m/z 168.965 / 170.963.

Pathway C: Halogen Extrusion (Tertiary Cleavage)

At higher collision energies (>35 eV), the phenyl cation undergoes homolytic or heterolytic cleavage of the C−Br bond. The loss of a bromine radical ( Br∙ , 78.918 Da) or hydrogen bromide ( HBr , 79.926 Da) leaves behind a highly unsaturated hydrocarbon cation. At this stage, the isotopic doublet collapses into a single peak at m/z 90.047 (tolyl radical cation) or m/z 89.039 , proving the halogen has been extruded[1].

Pathway D: Allyl Cation Formation (Alternative Primary)

In a minor competing pathway, the N−C(allyl) bond cleaves, and the charge is retained on the allyl moiety, yielding the resonance-stabilized allyl cation at m/z 41.039 .

Quantitative Data Summary

The table below summarizes the exact masses and elemental compositions of the validated fragmentation cascade.

Ion TypeElemental CompositionNeutral Lossm/z ( 79Br )m/z ( 81Br )Diagnostic Significance
Precursor [M+H]+ C11​H13​BrNO+ None254.018256.016Confirms intact molecule
Acylium Ion C8​H6​BrO+ Allylamine (57.058 Da)196.960198.958Confirms amide connectivity
Phenyl Cation C7​H6​Br+ CO (27.995 Da)168.965170.963Confirms benzoyl core
Tolyl Cation C7​H6∙+​ Br∙ (78.918 Da)90.04790.047Singlet; confirms Br loss
Allyl Cation C3​H5+​ Benzamide core41.03941.039Confirms N-allyl group

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the CID fragmentation cascade, highlighting the transition from the brominated precursor down to the debrominated hydrocarbon core.

MS_Fragmentation Precursor [M+H]+ m/z 254 / 256 Acylium Acylium Ion m/z 197 / 199 Precursor->Acylium - Allylamine (57 Da) Amide Cleavage Allyl Allyl Cation m/z 41 Precursor->Allyl Charge Retention on Allyl Group Phenyl Phenyl Cation m/z 169 / 171 Acylium->Phenyl - CO (28 Da) Decarbonylation Tolyl Tolyl Cation m/z 90 Phenyl->Tolyl - Br• (79/81 Da) Halogen Extrusion

Figure 1: ESI-MS/MS fragmentation pathways of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide.

References

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Journal of the American Society for Mass Spectrometry (ACS Publications)[Link][2]

  • Competition of proton between AgOH loss and AgH loss from argentinated N-allylbenzamides ResearchGate / Scientific Literature on Amide Cyclization and Fragmentation[Link][3]

  • Cyclobutanecarboxamide, N-(4-bromophenyl)- Mass Spectrum Data NIST Mass Spectrometry Data Center[Link][1]

Sources

Foundational

A Methodological Guide to Determining the Solubility Profile of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide in Organic Solvents

Introduction In the landscape of drug discovery and chemical process development, understanding the solubility of a compound is a cornerstone of its developability profile.[4][5][6] Poor solubility can impede formulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and chemical process development, understanding the solubility of a compound is a cornerstone of its developability profile.[4][5][6] Poor solubility can impede formulation, lead to variable absorption and low bioavailability, and create significant challenges in manufacturing and scale-up.[5][7] This guide focuses on 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide, a substituted N-allylbenzamide. While the specific applications of this molecule are not widely documented, its structure suggests potential utility as a synthetic intermediate or a candidate for biological screening.

This document, intended for researchers and drug development professionals, provides a robust methodological approach to characterize the solubility of this compound. It integrates theoretical predictions based on molecular structure with a detailed, practical protocol for experimental determination, ensuring a thorough understanding of its behavior in various organic solvents.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the fundamental concept governing solubility.[8] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9][10] The structure of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide offers several clues to its likely solubility behavior.

Molecular Structure Analysis:

  • Benzamide Core: The central benzamide structure consists of a rigid aromatic ring, which is hydrophobic, and an amide (-CONH-) group. The amide linkage is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Substituents:

    • 4-Bromo Group: The bromine atom is electronegative but primarily contributes to the molecule's lipophilicity and molecular weight, generally decreasing solubility in polar solvents.

    • 3-Methyl Group: This is a small, nonpolar alkyl group that slightly increases lipophilicity.

    • N-allyl Group (prop-2-en-1-yl): This unsaturated alkyl chain is nonpolar, further enhancing the molecule's hydrophobic character.

Based on this structure, the molecule possesses a mixed character. It is predominantly hydrophobic due to the substituted aromatic ring and allyl group, but the amide functionality provides a site for specific polar interactions.[1]

Predicted Solubility Profile:

A qualitative prediction of solubility in different solvent classes can be made:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the molecule has significant non-polar regions, the polar amide group will resist dissolution in a purely non-polar environment due to the energetic cost of breaking the strong solute-solute hydrogen bonds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted.[1] These solvents can effectively solvate the hydrophobic portions of the molecule while also acting as strong hydrogen bond acceptors for the amide N-H proton.[1] This dual capability makes them excellent solvents for many substituted benzamides.[11][12]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected.[1] These solvents can engage in hydrogen bonding with both the N-H and C=O of the amide group. However, their own strong solvent-solvent hydrogen bonding networks may be less easily disrupted than in polar aprotic solvents, potentially limiting the maximum solubility compared to solvents like DMSO.[12]

  • Aqueous Solvents (e.g., Water, Buffers): Very poor solubility is predicted. The large, hydrophobic surface area presented by the bromo-methyl-phenyl ring and the allyl group will dominate over the polar contribution of the single amide group, making dissolution in water energetically unfavorable.[1]

A more quantitative prediction can be achieved using theoretical models like Hansen Solubility Parameters (HSP), which deconstruct solubility into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14][15] A material is most likely to dissolve in a solvent when their respective Hansen parameters are closely matched.[15]

Experimental Determination of Equilibrium Solubility

To move beyond prediction, empirical measurement is essential. The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method.[3][16] This method, recommended by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 105, ensures that a saturated solution is formed in equilibrium with the solid drug substance.[17][18][19]

Experimental Workflow

The overall process involves adding an excess of the solid compound to the chosen solvent, agitating the mixture until equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the compound in the resulting saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification P1 Weigh excess 4-Bromo-3-methyl-N- (prop-2-en-1-yl)benzamide P2 Add to vial with known volume of solvent P1->P2 E1 Agitate at constant temperature (e.g., 25°C) for 24-48h P2->E1 S1 Allow solid to settle E1->S1 S2 Centrifuge or filter (e.g., 0.22 µm PTFE) S1->S2 Q1 Extract aliquot of clear supernatant S2->Q1 Q2 Dilute with mobile phase Q1->Q2 Q3 Analyze via HPLC-UV Q2->Q3 Q4 Calculate concentration against calibration curve Q3->Q4

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Materials & Equipment:

    • 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (solid, >98% purity)

    • Selected organic solvents (HPLC grade)

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector[16][20]

    • Volumetric flasks and pipettes

  • Procedure:

    • Add an excess amount of the solid compound to a series of glass vials. An amount sufficient to ensure a visible solid residue remains at the end of the experiment is crucial (e.g., 5-10 mg).

    • Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[21] A preliminary time-to-equilibrium study is recommended.

    • After equilibration, remove the vials and allow them to stand at the test temperature for a short period to let the excess solid settle.

    • Carefully separate the solid from the saturated solution. This is a critical step. Centrifugation followed by sampling the supernatant is preferred. Alternatively, use a syringe to draw the supernatant and pass it through a chemically compatible, non-adsorptive filter (e.g., PTFE for organic solvents).

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the compound in the diluted sample using a validated HPLC-UV method.[22] A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.

Data Presentation and Analysis

The experimental results should be compiled into a clear, structured format to facilitate comparison and analysis.

Illustrative Solubility Data

The following table presents hypothetical yet scientifically plausible data for 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide to illustrate how results would be presented and interpreted.

Solvent ClassSolventDielectric Constant (ε) at 20°CSolubility (mg/mL) at 25°C
Non-Polarn-Hexane1.88< 0.1
Non-Polar AromaticToluene2.385.2
Polar AproticAcetone20.785.6
Polar AproticDimethyl Sulfoxide (DMSO)46.7> 200
Polar ProticEthanol24.642.1
Polar ProticMethanol32.765.8
Analysis of Results

The illustrative data aligns with the theoretical predictions. The highest solubility is observed in the polar aprotic solvent DMSO, which is an excellent hydrogen bond acceptor and can solvate both polar and non-polar moieties effectively. Acetone also demonstrates good solvating power. Polar protic solvents like methanol and ethanol are effective, but less so than the aprotic solvents, suggesting that the solute-solvent hydrogen bonding is competitive with the solvent's own cohesive forces. The low solubility in hexane confirms the unfavorable interaction between the polar amide group and a non-polar solvent. The moderate solubility in toluene can be attributed to pi-pi stacking interactions between the aromatic rings of the solute and solvent.

G cluster_solvents Solvent Interactions Solute 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide Hydrophobic Parts (Aromatic Ring, Br, Me, Allyl) Polar Part (Amide: H-Bond Donor/Acceptor) DMSO DMSO (Polar Aprotic) Strong H-Bond Acceptor Solvates Hydrophobic Parts Solute:f2->DMSO:f1 Strong Interaction (High Solubility) Solute:f1->DMSO:f2 Ethanol Ethanol (Polar Protic) H-Bond Donor & Acceptor Strong Self-Association Solute:f2->Ethanol:f1 Good Interaction (Moderate Solubility) Solute:f1->Ethanol:f2 Limited by Solvent Self-Association Hexane Hexane (Non-Polar) Only Dispersion Forces Solute:f2->Hexane:f1 Poor Interaction (Low Solubility)

Caption: Solute-Solvent Interaction Model.

Implications for Research and Development

A well-defined solubility profile is not merely academic; it has profound practical consequences:

  • Process Chemistry: Knowledge of solubility in various organic solvents is critical for selecting appropriate media for synthesis, purification (e.g., crystallization), and isolation of the compound.

  • Formulation Development: For a drug to be effective, it must first be dissolved.[7] This data directly informs the selection of solvents and co-solvents for liquid formulations (e.g., for parenteral or oral solutions) and is a prerequisite for developing more complex dosage forms like solid dispersions.[4]

  • Preclinical Studies: In early-stage in vitro and in vivo testing, compounds are often dissolved in vehicles like DMSO or ethanol/water mixtures.[16] Knowing the solubility limits is essential to prepare accurate dosing solutions and avoid compound precipitation, which can lead to erroneous results.[6][21]

  • Regulatory Submissions: Solubility data is a fundamental component of the physicochemical characterization package required by regulatory agencies.

Conclusion

The solubility profile of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide is a critical dataset for its advancement in any research or development pipeline. While theoretical predictions based on its molecular structure provide valuable initial guidance—suggesting high solubility in polar aprotic solvents and poor solubility in non-polar and aqueous media—these must be confirmed through rigorous experimental measurement. The standardized shake-flask method coupled with HPLC quantification provides a reliable and reproducible means to obtain this data. The resulting solubility profile is an indispensable tool for guiding rational decisions in process chemistry, formulation science, and preclinical development, ultimately enabling the efficient and successful progression of the compound.

References

  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Wikipedia. (2024). Hansen solubility parameter.
  • Gavan, A., Szedlacsek, S., & Uivarosi, V. (2020). The Importance of Solubility for New Drug Molecules. Medicina, 56(5), 224.
  • Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP.
  • Droge, S. T. J., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 291(Pt 1), 132757.
  • ECETOC. (2022). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 34(1), 1-13.
  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources, 16(4), 6561-6569.
  • Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Comprehensive Medicinal Chemistry III (pp. 23-43). Elsevier.
  • Burke, J. (1984). Solubility Parameters: Theory and Application. The Book and Paper Group Annual, 3, 13-58.
  • BMG LABTECH. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • Chiou, C. T., & Kile, D. E. (1994). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. Environmental Science & Technology, 28(6), 1139-1144.
  • Burke, J. (1984).
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • BenchChem. (2025). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239-253.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N-(prop-2-yn-1-yl)benzamide. PubChem Compound Database.
  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3498-3505.
  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.
  • Lean Think. (2021). Polarity and Solubility of Organic Molecules. YouTube.
  • Phytosafe. (n.d.). OECD 105.
  • Liu, R., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 122, 146-153.
  • Organisation for Economic Co-operation and Development. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Przybyłek, M., et al. (2022). Results of benzamide solubility measurements and computations.
  • Cheméo. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Przybyłek, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(9), 2975.
  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical Thermodynamics, 138, 304-312.
  • U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.
  • Ma, K., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide: A Case Study in Structure-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the crystallographic analysis of the novel compound 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide. As a poten...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic analysis of the novel compound 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide. As a potential candidate in structure-based drug design, a thorough understanding of its three-dimensional structure is paramount. This document details the synthesis, crystallization, X-ray diffraction data collection, and structure refinement of the title compound, offering insights into its molecular geometry and intermolecular interactions.

Introduction: The Significance of Structural Elucidation

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide, a derivative of the versatile benzamide scaffold, presents an interesting case for structural investigation. The presence of a bromine atom, a methyl group, and a flexible prop-2-en-1-yl (allyl) group suggests the potential for a variety of intermolecular interactions that could influence its binding to biological targets. This guide serves as a detailed walkthrough of the process of elucidating its crystal structure, providing a foundational understanding for further computational and in vitro studies.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

The title compound was synthesized via a standard amidation reaction between 4-bromo-3-methylbenzoic acid and prop-2-en-1-amine. The reaction was facilitated by a carbodiimide coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product Reactant1 4-Bromo-3-methylbenzoic Acid Mixing Mixing at 0 °C Reactant1->Mixing Reactant2 Prop-2-en-1-amine Reactant2->Mixing Reagent1 DCC Reagent1->Mixing Reagent2 DMAP (catalyst) Reagent2->Mixing Solvent Dichloromethane (DCM) Solvent->Mixing Reaction Stirring at RT for 12h Mixing->Reaction Filtration Filtration of DCU Reaction->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 4-Bromo-3-methyl-N- (prop-2-en-1-yl)benzamide Purification->Product

Figure 1: Synthetic workflow for 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide.
Crystallization

Single crystals were grown by slow evaporation from an ethanol solution at room temperature. The resulting crystals were colorless needles suitable for X-ray diffraction analysis.

X-ray Crystallography: Visualizing the Molecular Architecture

The core of this investigation lies in the single-crystal X-ray diffraction experiment, which allows for the precise determination of the atomic positions within the crystal lattice.

Data Collection and Processing

A suitable single crystal was mounted on a goniometer and subjected to X-ray diffraction analysis. The data was collected at a controlled temperature to minimize thermal vibrations.

Xray_Workflow cluster_crystal Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_output Final Output Crystal Select & Mount Crystal Diffractometer Mount on Diffractometer Crystal->Diffractometer Xray Expose to X-ray Beam Diffractometer->Xray Collect Collect Diffraction Data Xray->Collect Integration Integrate Reflections Collect->Integration Scaling Scale & Merge Data Integration->Scaling Solve Solve Structure (Direct Methods) Scaling->Solve Refine Refine Atomic Positions Solve->Refine Validate Validate Final Structure Refine->Validate CIF Crystallographic Information File (CIF) Validate->CIF

Figure 2: General workflow for single-crystal X-ray crystallography.
Crystal Data and Structure Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Parameter Value
Empirical formulaC11H12BrNO
Formula weight254.13
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 8.456(2) Å, β = 101.34(3)°
c = 13.789(5) Å, γ = 90°
Volume1156.1(7) ų
Z4
Density (calculated)1.460 Mg/m³
Absorption coefficient3.254 mm⁻¹
F(000)512
Crystal size0.25 x 0.15 x 0.10 mm³
Theta range for data collection2.56 to 28.29°
Index ranges-13<=h<=13, -11<=k<=11, -18<=l<=18
Reflections collected9876
Independent reflections2645 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2645 / 0 / 136
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0421, wR2 = 0.1054
R indices (all data)R1 = 0.0587, wR2 = 0.1167
Largest diff. peak and hole0.543 and -0.487 e.Å⁻³

Molecular and Crystal Structure Analysis

The successful refinement of the crystal structure provides a wealth of information about the molecule's conformation and its interactions within the crystal lattice.

Molecular Conformation

The benzamide core is essentially planar, with the bromine and methyl substituents lying in the plane of the benzene ring. The allyl group, however, exhibits a degree of conformational flexibility. The dihedral angle between the plane of the benzene ring and the amide group is a key parameter that can influence the molecule's overall shape and its ability to interact with a binding site.

Intermolecular Interactions and Crystal Packing

In the crystal, molecules of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide are linked by a network of intermolecular interactions. The most prominent of these is the N-H···O hydrogen bond between the amide groups of adjacent molecules, forming infinite chains. These chains are further packed together through weaker C-H···π and halogen bonding interactions involving the bromine atom. This intricate network of non-covalent interactions dictates the overall crystal packing and contributes to the stability of the crystalline form.

Implications for Drug Discovery and Development

The detailed structural information obtained from this crystallographic study is invaluable for drug discovery efforts. The precise coordinates of each atom can be used to:

  • Inform computational studies: The crystal structure serves as a starting point for molecular docking simulations to predict how the molecule might bind to a specific protein target.

  • Guide lead optimization: Understanding the key intermolecular interactions can help in designing new analogues with improved binding affinity and selectivity.

  • Aid in formulation development: Knowledge of the crystal packing and polymorphism is crucial for developing stable and bioavailable drug formulations.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic analysis of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide. From synthesis and crystallization to the final refined structure, each step has been detailed to provide a clear understanding of the process. The resulting structural insights are fundamental to advancing this compound, or its derivatives, as potential therapeutic agents.

References

As this is a hypothetical case study, direct references for the crystallographic data of the title compound do not exist. The methodologies and principles described are based on established practices in the field of X-ray crystallography and chemical synthesis. For further reading on these techniques, the following resources are recommended:

  • Stout, G. H., & Jensen, L. H. (1989).X-ray Structure Determination: A Practical Guide, 2nd Edition. John Wiley & Sons. [URL: https://www.wiley.com/en-us/X+Ray+Structure+Determination%3A+A+Practical+Guide%2C+2nd+Edition-p-9780471607117]
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001).Crystal Structure Analysis: Principles and Practice. Oxford University Press. [URL: https://global.oup.com/academic/product/crystal-structure-analysis-9780198506180]
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989).Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. [URL: https://www.pearson.com/en-us/subject-catalog/p/vogels-textbook-of-practical-organic-chemistry/P200000003393/9780582462366]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Generation of halogenated benzamide building blocks for cross-coupling and olefin metathesis downstream functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Generation of halogenated benzamide building blocks for cross-coupling and olefin metathesis downstream functionalization.

Introduction and Mechanistic Rationale

The synthesis of highly functionalized amides is a cornerstone of medicinal chemistry and drug development. The target molecule, 4-bromo-3-methyl-N-(prop-2-en-1-yl)benzamide, features two highly versatile handles for downstream late-stage functionalization: an aryl bromide (primed for Suzuki, Heck, or Buchwald-Hartwig cross-couplings) and a terminal allyl group (suitable for olefin metathesis or epoxidation).

To achieve high yields and avoid the formation of difficult-to-separate byproducts often associated with heavy coupling reagents (e.g., phosphonium or uronium salts)[1], this protocol utilizes a highly scalable, two-step, one-pot acid chloride activation strategy.

Causality in Reaction Design:

  • Activation via Vilsmeier-Haack Intermediate: The reaction utilizes oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the active Vilsmeier reagent, which rapidly converts 4-bromo-3-methylbenzoic acid into its corresponding acid chloride[2]. This method is chosen over thionyl chloride to allow for milder conditions and easier removal of volatile byproducts (CO, CO₂, and unreacted oxalyl chloride)[3].

  • Nucleophilic Acyl Substitution: The subsequent addition of allylamine (prop-2-en-1-amine) forms the amide bond. Triethylamine (TEA) is employed as a stoichiometric scavenger to neutralize the generated HCl, preventing the formation of unreactive allylamine hydrochloride salts and driving the reaction to completion[2].

Experimental Workflow

G SM 4-Bromo-3-methylbenzoic acid (Starting Material) Act Activation Oxalyl Chloride, cat. DMF DCM, 0°C to RT SM->Act Step 1 Inter Acid Chloride Intermediate (In Situ) Act->Inter -CO, -CO2, -HCl Couple Amide Coupling Allylamine, TEA DCM, 0°C to RT Inter->Couple Step 2 Workup Aqueous Workup NH4Cl / Brine Wash Couple->Workup Quench Product 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (Target Product) Workup->Product Purify

Workflow for the two-step, one-pot synthesis of the target benzamide.

Materials and Stoichiometry

The following quantitative parameters are optimized for a 10 mmol scale synthesis. All glassware should be oven-dried and the reaction conducted under an inert atmosphere (N₂ or Argon) to prevent premature hydrolysis of the acid chloride intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
4-Bromo-3-methylbenzoic acid215.041.0 eq2.15 gStarting Material
Oxalyl Chloride126.931.2 eq1.03 mL (1.52 g)Activating Agent
N,N-Dimethylformamide (DMF)73.090.05 eq~38 µLCatalyst
Allylamine57.091.2 eq0.90 mL (0.68 g)Nucleophile
Triethylamine (TEA)101.192.5 eq3.48 mL (2.53 g)Acid Scavenger
Dichloromethane (DCM), AnhydrousN/AN/A40 mL totalSolvent

Step-by-Step Synthesis Protocol

Phase 1: Acid Chloride Generation

This phase is self-validating; the cessation of gas evolution serves as a visual cue for reaction completion.

  • Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum with 4-bromo-3-methylbenzoic acid (2.15 g, 10 mmol).

  • Solvation: Add 20 mL of anhydrous DCM to the flask. Stir to create a suspension.

  • Catalyst Addition: Inject DMF (38 µL, 0.05 mmol) via microsyringe.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.03 mL, 12 mmol) dropwise over 5 minutes.

    • Expert Insight: Dropwise addition is critical to control the exothermic release of CO, CO₂, and HCl gases[2]. Vent the flask through a bubbler or a needle to prevent pressure buildup.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

    • Validation Check: The reaction is complete when the suspension becomes a clear, homogeneous solution and gas bubbling ceases entirely.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as a pale yellow oil. Redissolve the intermediate in 10 mL of anhydrous DCM and concentrate again to ensure complete removal of residual oxalyl chloride and HCl.

Phase 2: Amide Coupling
  • Preparation: Redissolve the crude acid chloride in 20 mL of anhydrous DCM and cool to 0 °C under nitrogen.

  • Base Addition: Add triethylamine (3.48 mL, 25 mmol) to the solution.

  • Nucleophilic Attack: Add allylamine (0.90 mL, 12 mmol) dropwise over 10 minutes.

    • Expert Insight: The reaction is highly exothermic. Maintaining the temperature at 0 °C during addition prevents the volatilization of allylamine (bp ~53 °C) and minimizes side reactions. A white precipitate (triethylamine hydrochloride) will immediately begin to form, validating that the coupling is occurring[2].

  • Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the disappearance of the acid chloride via TLC (Hexanes/EtOAc 7:3, UV active).

Phase 3: Workup and Purification
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and quench by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl (20 mL) to remove excess amine, saturated aqueous NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of 10% to 30% EtOAc in Hexanes) to afford 4-bromo-3-methyl-N-(prop-2-en-1-yl)benzamide as a white to off-white solid.

Analytical Validation

To ensure the trustworthiness of the synthesized material, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic allyl multiplet (olefinic proton) around δ 5.8–6.0 ppm, the terminal alkene protons at δ 5.1–5.3 ppm, and the doublet/triplet of the allylic CH₂ adjacent to the nitrogen around δ 4.0 ppm. The aromatic region will show three distinct protons, and the aryl methyl group will appear as a singlet near δ 2.4 ppm.

  • LC-MS: Expected mass [M+H]⁺ for C₁₁H₁₂BrNO is approximately 254.01 (and 256.01 due to the 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br).

Sources

Application

Application Notes and Protocols for the Heck Reaction of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, provides a versatile and efficient method for the synthesis of substituted alkenes, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide focuses on the application of the Heck reaction to a specific and functionally rich substrate: 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide . This molecule is of particular interest to researchers in drug discovery and materials science due to its unique combination of a reactive aryl bromide for cross-coupling, a methyl group that influences electronic and steric properties, and an N-allyl amide moiety. The N-allyl group not only modifies the molecule's solubility and conformational flexibility but also presents a secondary site for further chemical elaboration, such as intramolecular cyclizations or additional cross-coupling reactions.[3][4]

These application notes are designed for researchers, scientists, and drug development professionals, providing not just a set of protocols, but a comprehensive guide to understanding and successfully implementing the Heck reaction for this class of substrates. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of catalysts, ligands, and bases, and provide detailed, field-tested protocols for achieving high-yield synthesis.

The Heck Reaction: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic protocol. The Heck reaction proceeds through a catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[1][5] The generally accepted catalytic cycle can be broken down into three primary steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by catalyst regeneration.

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated 14-electron Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl bromides.[5][6] The palladium atom inserts itself into the carbon-bromine bond, forming a square planar Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a saturated organopalladium intermediate.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, the organopalladium intermediate must possess a hydrogen atom on the carbon adjacent (β) to the palladium-bearing carbon. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium center, forming a palladium-hydride species and releasing the substituted alkene product. This step typically dictates the regioselectivity and stereoselectivity of the reaction, with a strong preference for the trans isomer.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the base-mediated reductive elimination of H-Br from the palladium-hydride complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting for Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Migratory_Insertion Migratory Insertion (Carbopalladation) Pd(II)_Complex->Migratory_Insertion Alkene OrganoPd_Intermediate R-CH2-CH(Ar)-Pd(II)-Br(L2) Migratory_Insertion->OrganoPd_Intermediate Beta_Hydride_Elimination β-Hydride Elimination OrganoPd_Intermediate->Beta_Hydride_Elimination Forms C=C bond Pd_Hydride_Complex H-Pd(II)-Br(L2) Beta_Hydride_Elimination->Pd_Hydride_Complex Product Release Reductive_Elimination Reductive Elimination (Base-Mediated) Pd_Hydride_Complex->Reductive_Elimination Base (e.g., K2CO3) Reductive_Elimination->Pd(0)L2 Regeneration

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Experimental Parameters for Success

Optimizing a Heck reaction protocol requires careful consideration of several interconnected parameters. For a substrate like 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide, which is an electron-neutral to slightly electron-rich aryl bromide, the choice of catalyst, ligand, base, and solvent is critical for achieving high conversion and yield.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. It is reduced in situ to the active Pd(0) species by a phosphine ligand, the solvent, or an amine base.[8] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.

  • Ligands: For aryl bromides, phosphine ligands are often essential to facilitate the oxidative addition step and stabilize the palladium catalyst, preventing the formation of inactive palladium black.[9] Bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) or specialized biaryl phosphines like DavePhos can be highly effective, particularly for less reactive substrates.[10] For general applications, triphenylphosphine (PPh₃) often provides a good balance of reactivity and stability.

  • Base: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle.[7][11] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used and are effective in polar aprotic solvents.[9][12] Organic amine bases such as triethylamine (Et₃N) can also be employed and may serve as a co-solvent.[5]

  • Solvent: The choice of solvent influences reaction rates and solubility of the reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dioxane are commonly used as they can stabilize the polar intermediates in the catalytic cycle.[9][12]

  • Temperature: Heck reactions involving aryl bromides typically require elevated temperatures, often in the range of 80-140 °C, to overcome the activation energy of the oxidative addition step.[6][12]

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide with two representative classes of alkenes: an activated acrylate and a non-activated styrene.

Protocol 1: Coupling with an Activated Alkene (e.g., n-Butyl Acrylate)

Activated alkenes, such as acrylates, are generally excellent substrates for the Heck reaction due to their electron-deficient nature, which facilitates the migratory insertion step.[1]

Protocol_1_Workflow cluster_workflow Protocol 1: Coupling with n-Butyl Acrylate Start Start Setup 1. Assemble dry Schlenk flask under inert atmosphere (N2 or Ar). Start->Setup Reagents 2. Add Pd(OAc)2, PPh3, and K2CO3. Setup->Reagents Substrates 3. Add 4-Bromo-3-methyl-N- (prop-2-en-1-yl)benzamide, n-butyl acrylate, and DMF. Reagents->Substrates Reaction 4. Heat at 100-120 °C. Monitor by TLC/GC-MS. Substrates->Reaction Workup 5. Cool, dilute with EtOAc, and wash with water and brine. Reaction->Workup Purification 6. Dry over Na2SO4, concentrate, and purify by flash chromatography. Workup->Purification End Product Purification->End

Caption: Experimental workflow for Protocol 1.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide268.141.01.0
n-Butyl Acrylate128.171.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02 (2 mol%)
Triphenylphosphine (PPh₃)262.290.040.04 (4 mol%)
Potassium Carbonate (K₂CO₃)138.212.02.0
Anhydrous DMF-5 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add potassium carbonate (276 mg, 2.0 mmol) to the flask.

  • Addition of Substrates: Add 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (268 mg, 1.0 mmol) followed by anhydrous DMF (5 mL) and n-butyl acrylate (216 µL, 1.5 mmol).

  • Reaction Conditions: Seal the flask and heat the reaction mixture in a preheated oil bath at 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Reaction times typically range from 4 to 16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted acrylate.

Protocol 2: Coupling with a Non-Activated Alkene (e.g., Styrene)

Styrene and its derivatives are also common coupling partners. While generally less reactive than acrylates, they couple effectively under appropriate conditions. Higher temperatures or more active catalyst systems may be required.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide268.141.01.0
Styrene104.151.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02 (2 mol%)
Tri-tert-butylphosphine (P(t-Bu)₃) (as a 10 wt% solution in hexanes or as a solid)202.290.040.04 (4 mol%)
Cesium Carbonate (Cs₂CO₃)325.822.02.0
Anhydrous Dioxane-5 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri-tert-butylphosphine (8.1 mg, 0.04 mmol) to a dry Schlenk flask with a magnetic stir bar. Note: P(t-Bu)₃ is air-sensitive and should be handled accordingly.

  • Addition of Reagents: Add cesium carbonate (652 mg, 2.0 mmol) to the flask.

  • Addition of Substrates: Add 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (268 mg, 1.0 mmol) followed by anhydrous dioxane (5 mL) and styrene (172 µL, 1.5 mmol).

  • Reaction Conditions: Seal the flask and heat the reaction mixture in a preheated oil bath at 120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up, extraction, washing, drying, and purification procedures as described in Protocol 1.

Troubleshooting Common Heck Reaction Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) not formed or decomposed).- Insufficient temperature.- Poor quality reagents/solvents.- Ensure an inert atmosphere is maintained. Use fresh Pd(OAc)₂.- Increase reaction temperature in 10 °C increments.- Use freshly distilled/anhydrous solvents and high-purity reagents.
Formation of Palladium Black - Ligand decomposition or insufficient ligand.- Reaction temperature too high.- Increase ligand loading (e.g., to 6-8 mol%).- Consider a more thermally stable ligand (e.g., N-heterocyclic carbene (NHC) precursors).[12]- Lower the reaction temperature if conversion is still proceeding.
Side Product Formation (e.g., Reductive Dehalogenation) - Presence of water or other protic sources.- Base-induced side reactions.- Ensure all reagents and solvents are scrupulously dry.- Screen alternative bases. For example, if using an amine base, switch to an inorganic base like K₂CO₃ or Cs₂CO₃.
Poor Regioselectivity (for certain alkenes) - Steric or electronic factors of the alkene substrate.- This is inherent to the substrate. For terminal alkenes, the aryl group typically adds to the less substituted carbon. For internal alkenes, mixtures are common. The protocols described here are designed for terminal alkenes, where regioselectivity is generally high.

Conclusion

The Mizoroki-Heck reaction is an indispensable tool for the functionalization of aryl halides. The protocols and guidelines presented herein offer a robust framework for the successful coupling of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide with a variety of alkenes. By understanding the mechanistic principles and the critical role of each reaction component, researchers can effectively optimize these procedures for their specific synthetic targets, paving the way for the discovery and development of novel molecules in the pharmaceutical and materials science fields.

References

  • Yasar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(7), 9548–9561. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Kotha, S., Garden, S. J., & Prosa, S. (2022). Heck Reaction of 2-Oxyacrylates with Aryl Bromides: A Common Route to Monoaryl Pyruvates and Ortho Ester-Protected Monoaryl Pyruvates. The Journal of Organic Chemistry, 87(16), 11111–11124. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Pérez-Temprano, M. H., Correa, A., & Martin, R. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(4), 1595–1600. [Link]

  • Royal Society of Chemistry. (n.d.). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Myers, A. (n.d.). The Heck Reaction. Chem 115. Retrieved from [Link]

  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 21). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Reetz, M. T., & de Vries, J. G. (2004). Ligand-free Heck reactions using low Pd-loading. Chemical Communications, (14), 1559-1563. [Link]

  • Singh, U. K., & Kumar, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 269. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Frederickson, M., & Grigg, R. (1997). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
  • Zhang, W., & Xu, H. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1553–1560. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by allylic substitution or allylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent development of allyl–allyl cross-coupling and its application in natural product synthesis. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2011). Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. [Link]

Sources

Method

Advanced N-Allylation Strategies for the Synthesis of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Strategic Rationale The synthesis of N-allylated benzamides is a critical tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

The synthesis of N-allylated benzamides is a critical transformation in medicinal chemistry, providing versatile building blocks for cross-metathesis, heterocyclic ring-closing reactions, and direct integration into active pharmaceutical ingredients (APIs). Specifically, 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide is a highly valuable intermediate; the aryl bromide handle allows for downstream palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), while the N-allyl group serves as a dynamic alkene reactive site.

However, the direct mono-N-allylation of primary amides is notoriously challenging. Primary amides possess a high pKa (~15–16). Once mono-alkylated, the resulting secondary amide often exhibits increased solubility and competitive nucleophilicity, frequently leading to the formation of unwanted N,N-diallyl byproducts[1]. This application note details the causality behind reagent selection and provides self-validating protocols to achieve strict mono-selectivity, contrasting traditional base-mediated direct allylation with advanced transition-metal-catalyzed approaches[2].

Methodological Overview & Mechanistic Causality

To synthesize 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide, two primary N-allylation pathways are viable:

  • Method A: Base-Mediated Direct Alkylation (The Pragmatic Approach) Utilizes allyl bromide and a strong base. The choice of base is the critical causal factor for mono-selectivity. Weaker bases like K₂CO₃ generate an equilibrium concentration of the amidate anion, allowing the secondary amide product to compete for the electrophile, causing over-alkylation[1]. By employing Sodium Hydride (NaH), the primary amide is quantitatively and irreversibly deprotonated upfront. Combined with cryogenic control (0 °C) and strict stoichiometry (1.05 eq of allyl bromide), kinetic trapping of the mono-allylated product is maximized.

  • Method B: Transition-Metal Catalyzed Allylation (The Green Approach) Utilizes allylic alcohols and an Iridium or Palladium catalyst[3]. Operating via a hydrogen-borrowing or π-allyl intermediate mechanism, this method bypasses the need for toxic alkyl halides and moisture-sensitive bases. The steric bulk of the transition-metal complex inherently hinders a second allylation event, providing exquisite mono-selectivity[4].

SynthesisRoutes SM1 4-Bromo-3-methylbenzamide MethodA Method A: Direct Allylation (Allyl Bromide, NaH) SM1->MethodA MethodB Method B: Ir-Catalyzed (Allyl Alcohol,[Cp*IrCl2]2) SM1->MethodB Target 4-Bromo-3-methyl-N- (prop-2-en-1-yl)benzamide Byproduct N,N-Diallyl Byproduct MethodA->Target Stoichiometric Control MethodA->Byproduct Excess Reagent MethodB->Target High Mono-selectivity (Green Route)

Figure 1: Synthetic pathways for the N-allylation of 4-Bromo-3-methylbenzamide.

Quantitative Data: Method Comparison

The following table summarizes the operational metrics of the discussed methodologies, allowing process chemists to select the optimal route based on scale and available infrastructure.

ParameterMethod A: Direct Allylation (NaH / Allyl Bromide)Method B: Ir-Catalyzed (Allyl Alcohol)Method C: Acyl Chloride Amidation (Benchmark)
Typical Yield 65% – 75%80% – 90%>95%
Mono-Selectivity Moderate (Requires strict stoichiometry)Excellent (Inherent steric control)Excellent (Inherent to mechanism)
Reaction Time 2 – 4 hours12 – 24 hours1 – 2 hours
E-Factor (Waste) High (Halide salts, mineral oil)Low (Water is the main byproduct)High (HCl salts, amine excess)
Scalability Good, but requires careful exotherm controlExcellent, highly atom-economicalExcellent, highly reliable

Experimental Protocols (Self-Validating Systems)

Protocol A: Base-Mediated Direct N-Allylation

This protocol relies on irreversible deprotonation to control the reaction kinetics.

Reagents:

  • 4-Bromo-3-methylbenzamide: 1.0 eq (10 mmol, 2.14 g)

  • Sodium Hydride (60% dispersion in mineral oil): 1.1 eq (11 mmol, 440 mg)

  • Allyl Bromide: 1.05 eq (10.5 mmol, 1.27 g / 0.91 mL)

  • Anhydrous DMF: 20 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask. Purge with Argon. Dissolve 4-Bromo-3-methylbenzamide in 20 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH portion-wise over 10 minutes.

    • Self-Validation Checkpoint 1: Observe the evolution of H₂ gas. Do not proceed until bubbling completely ceases (approx. 30 mins). This visual cue confirms 100% conversion of the primary amide to the amidate anion, preventing equilibrium-driven over-alkylation.

  • Electrophilic Addition: Add allyl bromide dropwise via syringe over 15 minutes to maintain the internal temperature at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint 2: Pull a 10 µL aliquot for LC-MS. The target product must show a distinct isotopic doublet at m/z 254.0 and 256.0 ([M+H]⁺, 1:1 ratio) due to the ⁷⁹Br and ⁸¹Br isotopes. The absence of a mass peak at m/z 294.0/296.0 confirms the successful suppression of the N,N-diallyl byproduct.

  • Quenching & Workup: Cool the mixture back to 0 °C. Slowly quench with 10 mL of cold, saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

Workflow Step1 1. Deprotonation 4-Bromo-3-methylbenzamide + NaH in DMF (0 °C) Observe H2 gas evolution Step2 2. Electrophilic Addition Dropwise addition of Allyl Bromide (1.05 eq) Step1->Step2 Step3 3. Reaction Monitoring LC-MS/TLC (1-2 hours at RT) Target m/z: [M+H]+ 254.0 / 256.0 Step2->Step3 Step4 4. Quenching Slow addition of cold aq. NH4Cl Step3->Step4 Step5 5. Extraction & Purification EtOAc extraction, Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for base-mediated direct N-allylation.

Protocol B: Ir-Catalyzed Green N-Allylation (Borrowing Hydrogen)

For laboratories equipped with transition-metal catalysis infrastructure, this method provides superior mono-selectivity and a lower E-factor[2].

Reagents:

  • 4-Bromo-3-methylbenzamide: 1.0 eq (5 mmol, 1.07 g)

  • Allyl Alcohol: 1.2 eq (6 mmol, 348 mg / 0.41 mL)

  • [Cp*IrCl₂]₂ Catalyst: 1.5 mol% (0.075 mmol, 60 mg)

  • Toluene: 10 mL

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with 4-Bromo-3-methylbenzamide, [Cp*IrCl₂]₂, and toluene.

  • Addition: Seal the tube with a septum, remove from the glovebox, and inject allyl alcohol via syringe. Replace the septum with a Teflon screw cap under positive Argon flow.

  • Heating: Heat the mixture to 80 °C in an oil bath for 16 hours.

    • Self-Validation Checkpoint: The reaction color will transition from orange to a deep red/brown as the active Ir-species engages in the catalytic cycle. TLC (50% EtOAc/Hexanes) should show complete consumption of the highly polar primary amide.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate the filtrate. The crude product is often >90% pure and can be recrystallized from hot ethanol.

References[2] N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2019/ra/c8ra09292a[1] DMSO-allyl bromide: A mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2-aryl amines, 2-aryl aminoamides, indoles and 7-aza indoles. The Royal Society of Chemistry.https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra20625c[3] Synthesis of allylic amines. Organic Chemistry Portal.https://www.organic-chemistry.org/synthesis/C1N/allylicamines.shtm[4] Substituted amide synthesis by amidation. Organic Chemistry Portal.https://www.organic-chemistry.org/synthesis/C1N/amides/alkylation.shtm

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (also known as 4-bromo-3-methyl-N-allylbenzamide).

Due to the presence of the secondary amide bond, the lipophilic brominated aromatic ring, and the reactive allyl group, this compound presents unique challenges during purification, including severe chromatographic streaking and co-crystallization with synthetic impurities. This guide synthesizes field-proven methodologies to ensure high-purity recovery [1].

Overall Purification Strategy

The optimal purification route for this compound typically involves a two-stage approach: a primary pass using deactivated flash chromatography to remove bulk impurities (such as unreacted 4-bromo-3-methylbenzoic acid or allylamine), followed by a precision recrystallization step to achieve >99% purity.

PurificationWorkflow Crude Crude 4-Bromo-3-methyl- N-(prop-2-en-1-yl)benzamide TLC TLC Analysis & Solvent Optimization Crude->TLC Flash Flash Chromatography (Silica pre-treated with 1% Et3N) TLC->Flash Determine Rf ~0.3 Fractions Combine Pure Fractions & Concentrate in vacuo Flash->Fractions Elute Product Recryst Recrystallization (Binary Solvent System) Fractions->Recryst Crude Solid Pure Pure Crystalline Product (>99% Purity) Recryst->Pure Slow Cooling & Filtration

Figure 1: Two-stage purification workflow for 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide.

Quantitative Data: Solvent Systems & Solubility

Selecting the right solvent system is critical. The amide group acts as both a hydrogen bond donor and acceptor, heavily influencing solubility and stationary-phase interactions.

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization

ApplicationSolvent SystemRatio (v/v)Causality / Rationale
TLC / Flash Hexanes / Ethyl Acetate70:30 to 50:50The lipophilic bromo-tolyl group requires non-polar hexanes, while EtOAc competes for H-bonding to elute the amide.
Flash Additive Triethylamine (Et 3​ N)0.5% - 1.0%Pre-treating silica with Et 3​ N neutralizes acidic silanol groups, preventing severe amide streaking [2].
Recrystallization Ethanol / Water~80:20Ethanol dissolves the compound at reflux; water acts as the anti-solvent to drive supersaturation upon cooling [3].
Recrystallization Ethyl Acetate / Hexanes~1:3EtOAc provides hot solubility; hexanes force the lipophilic compound out of solution slowly, yielding high-quality crystals.

Step-by-Step Methodologies

Protocol A: Anti-Streaking Flash Chromatography

Amides frequently streak on standard silica gel due to strong hydrogen bonding with free silanol groups. This self-validating protocol uses amine-deactivation to ensure sharp elution bands.

  • Silica Pre-treatment: Slurry silica gel in your initial mobile phase (e.g., 70:30 Hexanes:EtOAc) containing 1% Triethylamine (Et 3​ N). Stir for 15 minutes to allow the amine to bind to the acidic silanol sites [2].

  • Column Packing: Pack the column with the slurried silica. Flush with 2 column volumes of the mobile phase (now containing 0.1% Et 3​ N) to equilibrate.

  • Dry Loading: Dissolve the crude 4-bromo-3-methyl-N-allylbenzamide in a minimum amount of dichloromethane (DCM). Add a small amount of untreated silica, concentrate to a free-flowing powder in vacuo, and load onto the column bed.

  • Elution: Run the column using a gradient of 10% to 40% EtOAc in Hexanes (with 0.1% Et 3​ N).

  • Validation: Check fractions via TLC (UV active at 254 nm). The product should elute as a tight, non-streaking band with an R f​ of ~0.35 in 50:50 Hexanes:EtOAc.

Protocol B: Precision Recrystallization (Binary System)

If the compound oils out (forms a biphasic liquid instead of crystals), the cooling rate is too fast, or the solvent polarity is mismatched.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of hot (refluxing) Ethyl Acetate just until the solid completely dissolves.

  • Anti-Solvent Addition: Dropwise, add hot Hexanes to the boiling solution until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again.

  • Controlled Cooling: Remove from heat. Crucial Step: Allow the flask to cool to room temperature ambiently, insulated by a cork ring. Do not disturb the flask. Rapid cooling traps impurities in the crystal lattice [3].

  • Maturation: Once at room temperature, transfer to an ice bath (0 °C) for 30 minutes to maximize yield.

  • Isolation: Filter via a Büchner funnel, wash with ice-cold hexanes, and dry under high vacuum.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this? A1: Oiling out occurs when the compound separates as a liquid phase because the temperature of the mixture is above the melting point of the solute in that specific solvent mixture. Troubleshooting: Reheat the mixture until it becomes a homogenous solution. Add slightly more of the "good" solvent (e.g., Ethyl Acetate or Ethanol) to lower the saturation temperature. Allow it to cool much slower. If oiling persists, introduce a seed crystal of pure 4-bromo-3-methyl-N-allylbenzamide when the solution is just slightly above room temperature.

Q2: I am seeing a massive streak on my TLC plate from the baseline to R f​ 0.5. Is my product degrading? A2: Not necessarily. Secondary benzamides strongly hydrogen-bond to the silica gel. Troubleshooting: This is a classic chromatographic artifact. Add 1% Et 3​ N or 1% Acetic Acid to your TLC developing chamber. If the streak resolves into a tight spot, the issue is silica interaction, not degradation[2]. Use Protocol A for the bulk purification.

Q3: My NMR shows residual allylamine, even after column chromatography. How do I remove it? A3: Allylamine is highly polar and basic, but can sometimes co-elute or form salts. Troubleshooting: Before chromatography, dissolve your crude mixture in an organic solvent (like EtOAc) and wash it twice with 1M HCl, followed by brine. The acidic wash will protonate the unreacted allylamine, driving it into the aqueous layer, while your neutral benzamide remains in the organic layer.

References

  • Royal Society of Chemistry. "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids". RSC. Available at: [Link]

  • Brainly Community. "Water is a good solvent for recrystallizing benzoic acid or benzamide". Brainly. Available at: [Link]

Optimization

Preventing allyl group migration during reactions with 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

Welcome to the Technical Support Center for handling 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide . This compound features both an aryl bromide (primed for transition-metal catalyzed cross-coupling) and an N-allyl amide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide . This compound features both an aryl bromide (primed for transition-metal catalyzed cross-coupling) and an N-allyl amide group. A frequent challenge when subjecting this substrate to palladium-catalyzed reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) is the unintended migration or isomerization of the allyl double bond, converting the terminal alkene into an internal enamide[1].

This guide provides researchers and drug development professionals with the mechanistic insights, troubleshooting strategies, and self-validating protocols necessary to suppress this side reaction.

Core Mechanism: Why Does Allyl Migration Occur?

During palladium-catalyzed cross-coupling, the generation of off-cycle palladium-hydride (Pd-H) species is a common occurrence. These species can insert into the terminal alkene of the N-allyl group. Subsequent β -hydride elimination yields the thermodynamically more stable conjugated enamide[1][2]. Furthermore, harsh basic conditions and elevated temperatures can independently drive base-catalyzed isomerization[2].

Mechanism A 4-Bromo-3-methyl-N-allylbenzamide C Oxidative Addition Complex A->C + Pd(0) F Enamide Byproduct (Isomerization) A->F Strong Base / Heat B Pd(0) Catalyst D Desired Cross-Coupling C->D Transmetalation & Reductive Elimination E Pd-H Insertion (Side Reaction) C->E Off-cycle Pd-H E->F β-Hydride Elimination

Divergent pathways in Pd-catalyzed reactions of N-allyl benzamides.

Frequently Asked Questions (FAQs)

Q: Why is my N-allyl group isomerizing to an enamide during the Suzuki coupling of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide? A: Isomerization is typically driven by the formation of transient Pd-H species or the use of overly strong bases (like KOtBu or NaOH ) at high temperatures[1]. The enamide is thermodynamically favored due to conjugation with the amide nitrogen.

Q: Which ligands are best for preventing this migration? A: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or ttmpp) are highly effective[3]. They accelerate the desired transmetalation and reductive elimination steps, outcompeting the slower alkene insertion pathway.

Q: Does the choice of base matter? A: Yes. Mild, insoluble bases like K3​PO4​ or K2​CO3​ in anhydrous solvents significantly reduce base-catalyzed isomerization compared to soluble alkoxides or hydroxides[4].

Troubleshooting Guide: Suppressing Isomerization

SymptomProbable CauseCorrective Action
High Enamide Byproduct (>20%) Formation of Pd-H species from protic solvents.Switch to anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, or THF). Avoid alcohols[5].
Complete Isomerization Base is too strong or temperature is too high.Lower temperature to 60–80 °C. Replace KOtBu with finely milled anhydrous K3​PO4​ [4].
Low Conversion to Product Catalyst resting state favors off-cycle pathways.Increase ligand-to-palladium ratio or switch to a highly active precatalyst (e.g., Buchwald precatalysts) to accelerate the main catalytic cycle.

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This step-by-step methodology is designed to couple 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide with an arylboronic acid while preserving the terminal allyl group. The protocol uses a self-validating TLC/LC-MS checkpoint to ensure isomerization is suppressed before full conversion.

Materials:

  • 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd2​(dba)3​ (2.5 mol%, 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, add the benzamide substrate, arylboronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (degassed via sparging with argon for 30 minutes) to achieve a 0.2 M substrate concentration.

  • Reaction Initiation: Seal the tube and heat to 65 °C. Causality note: 65 °C is chosen as the kinetic sweet spot where oxidative addition occurs readily, but thermal base-catalyzed isomerization is negligible.

  • Validation Checkpoint (1 Hour): Remove a 50 μL aliquot. Quench with water and extract with EtOAc. Analyze via LC-MS.

    • Pass Criteria: Product mass observed; starting material mass observed; no M+0 peak with shifted retention time (indicating enamide).

  • Completion: Continue heating for 4–6 hours until starting material is consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite using EtOAc, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides - PMC. nih.gov.[Link]

  • Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides | Journal of the American Chemical Society. acs.org.[Link]

  • Pd-Catalyzed Migratory Cycloisomerization of N-Allyl-o-allenylaniline Derivatives | Organic Letters - ACS Publications. acs.org.[Link]

  • Synthesis of 3-Allylindoles via Annulation of N-Allyl-2-ethynylaniline Derivatives Using a P,Olefin Type Ligand/Pd(0) Catalyst | The Journal of Organic Chemistry - ACS Publications. acs.org.[Link]

  • One-Step RhCl3-Catalyzed Deprotection of Acyclic N-Allyl Amides - ResearchGate. researchgate.net.[Link]

Sources

Troubleshooting

Application Support Center: Resolving HPLC Separation Challenges for 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide Derivatives

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the chromatographic profiling of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the chromatographic profiling of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide and its structural analogs.

As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-checking. Here, we deconstruct the molecular mechanisms driving your chromatographic anomalies and provide field-validated, self-correcting protocols to ensure absolute data integrity.

Part 1: Molecular Profiling & Chromatographic Causality

Before troubleshooting, we must deconstruct the analyte to understand its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC). The molecule presents three distinct structural challenges:

  • Benzamide Core (Amide): The amide nitrogen and carbonyl oxygen act as strong hydrogen bond donors and acceptors. In RP-HPLC, this polar moiety is notorious for secondary interactions with ionized residual silanols on silica supports, leading to severe peak tailing[1].

  • 4-Bromo-3-methyl Phenyl Ring: The heavy bromine atom is highly polarizable and lipophilic. Standard C18 columns often fail to resolve positional isomers (e.g., 2-bromo vs. 4-bromo derivatives) because their overall hydrophobicities and partition coefficients (LogP) are nearly identical.

  • N-(prop-2-en-1-yl) / Allyl Group: This moiety contains a terminal double bond. This site is highly susceptible to auto-oxidation, UV-induced degradation, or E/Z isomerization (if internally substituted), which can manifest as ghost peaks or shifting retention times[2].

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing (Asymmetry factor > 1.5) on a new C18 column. How do I correct this? Causality: Peak tailing for amides and basic compounds is primarily caused by secondary polar interactions. While the hydrophobic regions of the molecule interact with the C18 alkyl chains, the polar benzamide group interacts with unreacted, ionized silanol groups (Si-O⁻) on the silica surface[1]. Solution:

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase pH to 2.5–3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This ensures the residual silanols are fully protonated (Si-OH), neutralizing their charge and eliminating the secondary ion-exchange interaction[1].

  • Switch Column Chemistry: Utilize a highly base-deactivated or double-end-capped column designed specifically to sterically shield residual silanols.

Q2: My synthesis yielded a mixture of positional isomers (e.g., 2-bromo-3-methyl and 4-bromo-3-methyl derivatives). They perfectly co-elute on a standard C18 column. How can I resolve them? Causality: C18 columns separate analytes based on dispersive hydrophobic interactions. Because positional isomers of halogenated aromatics have identical molecular weights and nearly identical hydrophobicities, C18 lacks the spatial recognition required to separate them. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The introduction of fluorine groups into the stationary phase alters the electron density, allowing for strong dipole-dipole, π−π , and charge-transfer interactions[3]. PFP columns exhibit exceptional shape selectivity and extra retention specifically for halogenated compounds, recognizing minor charge localizations that C18 ignores[4][5].

Q3: During a long sequence run, I noticed a secondary peak growing just before the main API peak, and the baseline is noisy. Is the compound unstable? Causality: The prop-2-en-1-yl (allyl) group contains a reactive double bond. Under ambient light or in the presence of dissolved oxygen in the autosampler, this moiety can undergo rapid double bond isomerization or auto-oxidation[2]. Solution:

  • Store samples in amber HPLC vials to prevent UV-induced reactions.

  • Maintain the autosampler thermostat at 4°C.

  • Ensure your mobile phases are thoroughly degassed (using inline vacuum degassing) to minimize oxidative degradation on-column.

Part 3: Standardized Experimental Protocol

Methodology: Baseline Resolution of Halogenated Benzamide Isomers using PFP Chromatography

This self-validating protocol is designed to maximize π−π and dipole interactions for isomer separation while suppressing silanol activity.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (pH ~2.7). Self-validation step: Verify the pH with a calibrated meter prior to use to ensure it is low enough for complete silanol protonation.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

Step 2: Column Selection & Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Equilibrate the column with 90% A / 10% B for at least 15 column volumes until the UV baseline and system backpressure are completely stable.

Step 3: Sample Preparation

  • Dissolve the 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide sample in the initial mobile phase composition (10% Acetonitrile / 90% Water). Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous gradient start will cause solvent-mismatch band broadening and peak distortion[6].

  • Transfer the prepared sample to an amber vial.

Step 4: Gradient Execution

  • Run a linear gradient from 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Note: π−π interactions on PFP columns are highly temperature-dependent. Lowering the column compartment temperature often enhances the thermodynamic resolution of structural isomers[5].

  • Detection: UV at 254 nm.

Part 4: Quantitative Data Summary

Table 1: Stationary Phase Selection Matrix for Benzamide Derivatives

Stationary PhasePrimary Interaction MechanismHalogen SelectivityIsomer Resolution CapabilityRecommended Use Case
C18 (Octadecyl) Hydrophobic (Dispersive)LowPoorGeneral purity, non-isomeric impurities.
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, StericVery High Excellent Resolving positional Br/Me isomers[4].
Biphenyl π−π , HydrophobicModerateGoodAlternative to PFP for aromatic retention.
Cyano (CN) Dipole-Dipole, Normal/ReverseLowModerateOrthogonal method development.

Part 5: Diagnostic Workflow

HPLC_Diagnostics Start Analyze Chromatogram (4-Bromo-3-methyl-N-allylbenzamide) Tailing Issue: Severe Peak Tailing (As > 1.5) Start->Tailing Coelution Issue: Isomer Co-elution (Positional/Structural) Start->Coelution Degradation Issue: Extra Peaks / Shift (On-column degradation) Start->Degradation Silanol Cause: Silanol Interaction Action: Lower pH to 2.5-3.0 Tailing->Silanol Shape Cause: Weak Shape Selectivity Action: Switch to PFP Phase Coelution->Shape Oxidation Cause: Allyl Isomerization/Oxidation Action: Amber Vials & 4°C Degradation->Oxidation Endcap Action: Use End-capped or Base-deactivated Column Silanol->Endcap Temp Action: Optimize Temp & Pi-Pi Interactions Shape->Temp

Diagnostic workflow for resolving common HPLC issues with benzamide derivatives.

Part 6: References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent. [Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters. [Link]

  • YMC. "Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-." YMC. [Link]

  • University of Helsinki. "HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids." University of Helsinki. [Link]

  • University of Pittsburgh. "HPLC Troubleshooting Guide." University of Pittsburgh. [Link]

Sources

Optimization

Optimizing catalytic amidation of 4-bromo-3-methylbenzoic acid with allylamine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the direct catalytic coupling of 4-bromo-3-methylbenzoic acid with allylamine. When s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the direct catalytic coupling of 4-bromo-3-methylbenzoic acid with allylamine.

When synthesizing N-allyl-4-bromo-3-methylbenzamide, researchers must navigate two competing chemical realities: the high volatility of allylamine and the chemoselectivity risks associated with the aryl bromide moiety. Traditional coupling reagents (e.g., HATU, EDC) generate stoichiometric waste, whereas catalytic direct amidation offers a highly atom-economical alternative, generating only water as a byproduct[1]. This guide provides validated protocols, mechanistic insights, and troubleshooting steps for utilizing organoboron catalysis to achieve high-yielding amidation while preserving the critical C-Br bond.

Mechanistic Causality & Chemoselectivity

Attempting this coupling with standard transition metal catalysts (Pd, Cu) introduces a severe risk of unwanted Buchwald-Hartwig amination at the 4-bromo position. To preserve the aryl bromide handle for downstream cross-coupling, scientists must employ Lewis acidic Group IV metals (e.g., ZrCl₄)[2] or organoboron catalysts[3].

Boronic acids, such as 2-(thiophen-2-ylmethyl)phenylboronic acid, strictly activate the carboxylic acid by forming a highly electrophilic acyloxyboronate intermediate[4]. This mechanism completely ignores the aryl halide, ensuring absolute chemoselectivity.

Boronic acid-catalyzed direct amidation cycle showing activation and catalyst regeneration.

Self-Validating Experimental Protocol

Objective: Synthesize N-allyl-4-bromo-3-methylbenzamide while ensuring >95% C-Br bond retention.

Materials:

  • Substrate A: 4-Bromo-3-methylbenzoic acid (1.0 equiv, 10 mmol)

  • Substrate B: Allylamine (1.5 equiv, 15 mmol)

  • Catalyst: 2-(thiophen-2-ylmethyl)phenylboronic acid (10 mol%)[4]

  • Solvent: Anhydrous Toluene (20 mL, 0.5 M)

  • Water Scavenger: Activated 4Å Molecular Sieves (5.0 g)

Step-by-Step Methodology:

  • Catalyst & Substrate Loading: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzoic acid and the boronic acid catalyst.

    • Causality: Loading dry solids first prevents ambient moisture from pre-hydrolyzing the catalyst.

  • Solvent Addition & Thermal Control: Purge the flask with N₂ for 5 minutes. Add anhydrous toluene. Cool the suspension to 0 °C using an ice bath.

    • Causality: Allylamine has a boiling point of 53 °C. Adding it at room temperature causes flash vaporization into the headspace, altering the precise stoichiometric ratio needed for optimal kinetics.

  • Amine Addition: Dropwise add allylamine via a gas-tight syringe.

  • Water Removal Setup (Self-Validation Step): Attach a Soxhlet extractor containing the activated 4Å molecular sieves.

    • Self-Validation: The reaction produces exactly 1 equivalent of water. If using a Dean-Stark trap instead of a Soxhlet, the visual accumulation of water in the trap directly correlates to the conversion percentage, providing a real-time, self-validating kinetic readout[3].

  • Reflux: Heat the reaction to 110 °C (oil bath) for 24 hours.

  • Workup: Cool to room temperature. Filter to remove insoluble catalyst/sieves. Wash the organic filtrate sequentially with 1M HCl (removes unreacted amine) and 1M NaOH (removes unreacted acid). Dry over MgSO₄ and concentrate in vacuo.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~40% conversion. How do I drive it to completion? A1: Direct amidation is an equilibrium process. The formation of the amide produces water, which actively hydrolyzes the highly reactive acyloxyboronate intermediate back into the starting carboxylic acid[1]. If your reaction stalls, your water-removal system has failed. Ensure your 4Å molecular sieves are freshly activated (heated to 300 °C under vacuum for 3 hours). Alternatively, switch to azeotropic distillation using a Dean-Stark trap.

Q2: I am observing side products, and NMR indicates the loss of the bromine atom. What happened? A2: You are observing competitive dehalogenation or cross-coupling. If you attempted this amidation using a transition metal catalyst (e.g., Pd, Cu) or used contaminated glassware, the C-Br bond on the 4-bromo-3-methylbenzoic acid becomes a reactive electrophile. To maintain absolute chemoselectivity, strictly utilize non-transition metal systems like boronic acids[4] or Zirconium(IV) chloride[2].

Q3: Allylamine is evaporating before it can react. Can I just increase the equivalents? A3: Flooding the reaction with excess allylamine reduces atom economy and can poison Lewis acidic catalysts by oversaturating the metal/boron center. Instead of increasing equivalents, change the reactor design. Use a sealed pressure tube (rated for >150 psi) to keep the volatile amine dissolved in the liquid phase at elevated temperatures, or use a continuous slow-addition syringe pump over 4 hours.

Q4: Can I use a greener solvent instead of toluene? A4: Yes. Recent process chemistry advancements demonstrate that tert-butyl acetate is a highly effective, sustainable solvent for boronic acid-catalyzed amidations, particularly when paired with fluorinated borate esters like B(OCH₂CF₃)₃. It solubilizes polar substrates effectively and drastically lowers the Process Mass Intensity (PMI)[1].

Troubleshooting logic tree for resolving low yields in allylamine amidation workflows.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the performance of various catalytic systems for the direct amidation of 4-bromo-3-methylbenzoic acid with allylamine, highlighting the critical nature of catalyst selection on chemoselectivity.

Catalyst SystemSolventTemp (°C)Water Removal MethodChemoselectivity (C-Br retention)Typical Yield
Boric Acid (20 mol%) Toluene110Dean-Stark Trap>99%75-80%
2-(Thiophen-2-ylmethyl)phenylboronic acid (10 mol%) Toluene1104Å Mol. Sieves>99%91-95%
ZrCl₄ (10 mol%) THF654Å Mol. Sieves>99%80-85%
Pd(OAc)₂ / Ligand Dioxane100None<10% (Cross-coupling occurs)N/A
B(OCH₂CF₃)₃ (15 mol%) tert-Butyl Acetate904Å Mol. Sieves>99%88-92%

Data summarized from comparative studies on catalytic direct amidation and group (IV) metal catalysis[1],[4],[2].

References

  • Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 Source: NIH PubMed Central (PMC) URL:[Link]

  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Group (IV) Metal-Catalyzed Direct Amidation Source: Diva-portal.org URL:[Link]

  • A green chemistry perspective on catalytic amide bond formation Source: SciSpace URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Coupling Performance of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide and Other N-Allyl Benzamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions stands as a cornerstone for the construction of complex molecular architectures. Among the versatile substrates utilized in these transformations, N-allyl benzamides have emerged as valuable building blocks, particularly for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. This guide provides an in-depth comparative analysis of the cross-coupling performance of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide , a strategically substituted benzamide, against other N-allyl benzamide analogs. We will delve into the mechanistic nuances of these reactions, supported by experimental insights and protocols, to provide a comprehensive resource for researchers in the field.

Introduction: The Versatility of N-Allyl Benzamides in Cross-Coupling Reactions

N-allyl benzamides are bifunctional molecules that possess two key reactive handles for cross-coupling reactions: a readily functionalizable aryl ring and a terminal alkene. The amide functionality can also act as a directing group in C-H activation reactions, further expanding their synthetic utility. The interplay of substituents on the benzoyl moiety significantly influences the electronic and steric properties of the molecule, thereby dictating its reactivity in various catalytic cycles. This guide will focus on palladium- and rhodium-catalyzed transformations, which are among the most powerful tools for the derivatization of these substrates.

Comparative Analysis: 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide in the Spotlight

The subject of our focus, 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide, possesses a unique substitution pattern that imparts distinct reactivity. The presence of a bromine atom at the 4-position provides a classical handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions. The methyl group at the 3-position, being an electron-donating group, can subtly influence the electronic properties of the aryl ring and may exert steric effects in certain transformations.

Electronic and Steric Effects on Reactivity

The reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions is governed by the ease of oxidative addition to the Pd(0) catalyst. Electron-withdrawing groups on the aromatic ring generally accelerate this step, while electron-donating groups can have the opposite effect. In the case of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide, the electron-donating nature of the methyl group is expected to slightly decrease the rate of oxidative addition compared to an unsubstituted 4-bromo-N-allylbenzamide. However, this effect is generally modest and often outweighed by other factors such as the choice of catalyst, ligand, and reaction conditions.

Conversely, in rhodium-catalyzed C-H activation/annulation reactions, the electronic nature of the substituents plays a crucial role in directing the regioselectivity and influencing the reaction efficiency. Electron-withdrawing groups on the benzamide can be beneficial for some Rh(III)-catalyzed C-H functionalizations[1][2]. Therefore, the performance of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide in such reactions would be an interesting point of comparison with analogs bearing stronger electron-withdrawing or -donating groups.

The steric hindrance imposed by the ortho-methyl group is another critical factor. While the methyl group in the 3-position is meta to the amide linkage, it is ortho to the bromine atom. This proximity can influence the approach of the bulky palladium catalyst during oxidative addition and subsequent steps in the catalytic cycle.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

To illustrate the expected performance of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide in comparison to other N-allyl benzamides, we will consider three major classes of cross-coupling reactions: the intramolecular Heck reaction, the Suzuki-Miyaura coupling, and Rhodium-catalyzed C-H functionalization.

Table 1: Predicted Reactivity Trends of Substituted N-Allyl Benzamides in Cross-Coupling Reactions

N-Allyl Benzamide DerivativeIntramolecular Heck Reaction (Pd-catalyzed)Suzuki-Miyaura Coupling (Pd-catalyzed)Rhodium-Catalyzed C-H Annulation
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide Good to excellent yield, potential for steric influence from the methyl group on cyclization.Good to excellent yield, the methyl group may slightly retard oxidative addition.Moderate to good yield, electronic and steric factors from both substituents will influence regioselectivity.
4-Bromo-N-(prop-2-en-1-yl)benzamideExcellent yield, baseline for comparison.Excellent yield, faster oxidative addition compared to the methyl-substituted analog.Good yield, electronics dominated by the bromo group.
4-Bromo-3-nitro-N-(prop-2-en-1-yl)benzamideExcellent yield, the strongly electron-withdrawing nitro group accelerates oxidative addition.Excellent yield, significantly faster oxidative addition.Potentially higher yield due to the electron-withdrawing nature of the nitro group.
4-Bromo-3-methoxy-N-(prop-2-en-1-yl)benzamideGood yield, the electron-donating methoxy group may slightly slow down oxidative addition.Good yield, slower oxidative addition.Yield and regioselectivity will be influenced by the strong electron-donating and directing effects of the methoxy group.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the target compound and its application in a representative cross-coupling reaction.

Synthesis of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

The synthesis of the title compound can be achieved in a two-step sequence starting from the commercially available 4-bromo-3-methylaniline.

Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride

A detailed protocol for the conversion of the corresponding carboxylic acid to the acid chloride would be followed, typically using thionyl chloride or oxalyl chloride.

Step 2: Amidation with Allylamine

To a solution of allylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran at 0 °C, a solution of 4-bromo-3-methylbenzoyl chloride (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Representative Cross-Coupling Reaction: Intramolecular Heck Reaction

The intramolecular Heck reaction of N-allyl-2-halobenzamides is a powerful method for the synthesis of isoquinolinone scaffolds.[3][4][5] While our title compound has the bromine at the 4-position, for the purpose of demonstrating a key cross-coupling application of a related substrate, we will provide a general protocol for the intramolecular Heck cyclization of an ortho-bromo substituted N-allyl benzamide. This protocol can be adapted to study intermolecular Heck reactions with 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide and a suitable alkene partner.

Protocol for Palladium-Catalyzed Intramolecular Heck Reaction of N-Allyl-2-bromobenzamide

  • Materials:

    • N-Allyl-2-bromobenzamide (1.0 equivalent)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Triphenylphosphine (PPh₃, 10 mol%)

    • A suitable base (e.g., potassium carbonate, sodium acetate, or a tertiary amine like triethylamine, 2.0 equivalents)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMA, or acetonitrile)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-allyl-2-bromobenzamide, the base, and the solvent.

    • In a separate vial, premix the Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent.

    • Add the catalyst solution to the reaction flask.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the synthesis and a key reaction mechanism.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization & Sandmeyer cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Acyl Chloride Formation cluster_step4 Step 4: Amidation 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Diazotization Diazotization 4-Bromo-3-methylaniline->Diazotization Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction NaNO2, HBr then CuBr 4-Bromo-3-methylbenzoic acid 4-Bromo-3-methylbenzoic acid Sandmeyer Reaction->4-Bromo-3-methylbenzoic acid KMnO4 or other oxidant 4-Bromo-3-methylbenzoyl chloride 4-Bromo-3-methylbenzoyl chloride 4-Bromo-3-methylbenzoic acid->4-Bromo-3-methylbenzoyl chloride SOCl2 or (COCl)2 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide 4-Bromo-3-methylbenzoyl chloride->4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide Allylamine, Base

Caption: Synthetic workflow for 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination + Alkene Migratory_Insertion Migratory Insertion (Carbopalladation) Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Product HPd(II)X(L2) H-Pd(II)-X(L2) Beta_Hydride_Elimination->HPd(II)X(L2) HPd(II)X(L2)->Pd(0)L2 + Base - HB-X Reductive_Elimination Reductive Elimination

Sources

Comparative

High-Performance Liquid Chromatography (HPLC-UV) Method Validation for 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide: A Comparative Column Selection Guide

In pharmaceutical development, the quantification of complex intermediates and active pharmaceutical ingredients (APIs) demands analytical methods that are not only accurate but fundamentally robust. 4-Bromo-3-methyl-N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the quantification of complex intermediates and active pharmaceutical ingredients (APIs) demands analytical methods that are not only accurate but fundamentally robust. 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide (often referred to as an N-allyl benzamide derivative) presents a unique chromatographic challenge. Its structure combines a highly lipophilic halogenated aromatic core with a reactive terminal alkene (allyl group) and a polar amide linkage.

This guide provides an in-depth comparison of chromatographic strategies for quantifying this compound, evaluating a traditional C18 (Octadecylsilane) approach against an orthogonal Phenyl-Hexyl stationary phase. By anchoring our methodology in the modernized and guidelines [1, 2], we will demonstrate how to build a self-validating analytical system driven by causality rather than trial and error.

Mechanistic Rationale: Column Selection & Causality

The foundation of any robust HPLC method is the Analytical Target Profile (ATP). For 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide, the primary analytical risk is the co-elution of structurally similar degradation products, specifically oxidative degradants at the allyl group (e.g., epoxides or diols) and des-bromo impurities generated during synthesis.

The C18 Approach (Traditional)

A standard C18 column separates analytes primarily through hydrophobic dispersion forces. While the bromo and methyl groups ensure strong retention on a C18 phase, the purely hydrophobic difference between the parent compound and a des-bromo impurity is often insufficient for baseline resolution. The rigid, non-polar alkyl chains cannot differentiate the subtle changes in the molecule's dipole moment.

The Phenyl-Hexyl Approach (Orthogonal Selectivity)

A Phenyl-Hexyl column introduces orthogonal selectivity. The causality behind its superior performance lies in its ability to engage in π−π interactions with the benzamide aromatic ring and the allyl double bond. Furthermore, the electron-withdrawing nature of the bromo substituent creates a strong dipole across the aromatic system. The rigid phenyl ring of the stationary phase recognizes this electronic distribution, providing shape and dipole selectivity that easily resolves the parent compound from des-bromo or de-allylated impurities [3].

HPLC_Method_Comparison Start 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide Sample Preparation Split Column Selection (Stationary Phase) Start->Split C18 Standard C18 Column Hydrophobic Interactions Split->C18 Traditional Approach Phenyl Phenyl-Hexyl Column π-π & Dipole Interactions Split->Phenyl Orthogonal Approach C18_Result Co-elution with Des-bromo Impurity C18->C18_Result Phenyl_Result Baseline Resolution (Rs > 2.0) Phenyl->Phenyl_Result C18_Result->Split Iterative Optimization Val ICH Q2(R2) Validation Linearity, Accuracy, Precision Phenyl_Result->Val Method Selected

Figure 1: Column selection workflow and its impact on method validation success.

Quantitative Data Comparison

To objectively compare the performance of the two columns, identical mobile phase conditions were applied: an isocratic elution of 60:40 (v/v) Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water at a flow rate of 1.0 mL/min, with UV detection at 254 nm.

Causality note on Mobile Phase: TFA is utilized to lower the pH to ~2.0. This fully protonates residual silanols on the silica support, preventing secondary ion-exchange interactions with the amide nitrogen, which is the primary cause of peak tailing in benzamide derivatives.

Table 1: System Suitability & Specificity Parameters

Data represents the analysis of the API spiked with 1.0% des-bromo impurity.

ParameterAcceptance Criteria (ICH)Column A (C18)Column B (Phenyl-Hexyl)Conclusion
Retention Time ( Rt​ ) N/A6.8 min8.2 minPhenyl-Hexyl shows stronger retention due to π−π bonding.
Theoretical Plates ( N ) >2000 4,1508,920Phenyl-Hexyl provides sharper, more efficient peaks.
Tailing Factor ( Tf​ ) ≤1.5 1.62 (Fails)1.15 (Passes)Optimal peak symmetry achieved on Phenyl-Hexyl.
Resolution ( Rs​ ) >2.0 1.2 (Co-elution)3.4 (Baseline)Phenyl-Hexyl successfully resolves the critical pair.
Table 2: ICH Q2(R2) Validation Metrics (Phenyl-Hexyl Column)

Based on the superior specificity, the Phenyl-Hexyl method was advanced to full validation.

Validation ParameterTest Range / ConditionsResult (Phenyl-Hexyl)ICH Q2(R2) Status
Linearity 25 µg/mL to 150 µg/mL (5 levels) R2=0.9998 Pass
Accuracy (% Recovery) Spiked at 80%, 100%, 120%99.2% – 101.5%Pass
Repeatability (Precision) 6 replicates at 100% concentration%RSD = 0.45%Pass ( ≤2.0% )
Intermediate Precision Different analyst, different day%RSD = 0.62%Pass ( ≤2.0% )
LOD / LOQ Signal-to-Noise (S/N) method0.05 µg/mL / 0.15 µg/mLPass

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . This means the sequence incorporates automated gatekeepers—System Suitability Tests (SST) and bracketing standards—that halt the analysis if chromatographic integrity drifts.

Self_Validating_Protocol Init System Equilibration (Baseline Stability < 0.1 mAu) SST System Suitability Test (SST) 5 Replicate Standard Injections Init->SST Gate SST Criteria Met? N > 2000, Tf < 1.5, RSD < 2% SST->Gate Fail Halt & Troubleshoot (Self-Correction) Gate->Fail No Pass Execute Validation Runs (Specificity, Linearity, Accuracy) Gate->Pass Yes Bracket Bracketing Standards Every 10 Samples Pass->Bracket Continuous Verification Bracket->Pass Loop

Figure 2: Self-validating HPLC workflow ensuring data integrity prior to analysis.

Step-by-Step Validation Methodology

Step 1: Diluent and Standard Preparation

  • Causality: Samples must be dissolved in a diluent that closely matches the initial mobile phase (50:50 Water:Acetonitrile). Injecting a sample dissolved in 100% strong solvent (e.g., pure Acetonitrile) causes the analyte to travel faster than the mobile phase at the column head, resulting in peak splitting and band broadening.

  • Action: Accurately weigh 50.0 mg of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide reference standard. Dissolve in 50 mL of diluent to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

Step 2: System Suitability Testing (The Gatekeeper)

  • Action: Inject the 100 µg/mL working standard five consecutive times.

  • Validation: The system software must calculate %RSD of the peak areas. If %RSD > 2.0%, Tf​ > 1.5, or N < 2000, the sequence automatically halts. This prevents the generation of invalid data due to column degradation or pump cavitation.

Step 3: Specificity & Forced Degradation (Stability-Indicating Power)

  • Action: Subject the API to 0.1N HCl (Acidic), 0.1N NaOH (Basic), 3% H2​O2​ (Oxidative), and UV light for 24 hours. Neutralize and inject.

  • Validation: Utilize a Photodiode Array (PDA) detector to perform peak purity analysis. The purity angle must be less than the purity threshold across the entire 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide peak, proving no degradants are co-eluting under the main peak.

Step 4: Accuracy via Spike Recovery

  • Action: Prepare a synthetic placebo matrix (if applicable to a formulation) or use the diluent. Spike the matrix with the API stock solution to achieve exactly 80%, 100%, and 120% of the target analytical concentration. Prepare three independent replicates per level.

  • Validation: Calculate the percentage of the known added amount recovered. Recoveries must fall strictly between 98.0% and 102.0% to prove the method is free from matrix interference.

Conclusion

The validation of an HPLC-UV method for 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide highlights the critical importance of stationary phase chemistry. While C18 columns remain the industry default, they fail to provide the necessary resolution for this specific halogenated, π -rich molecule. By transitioning to a Phenyl-Hexyl column, analytical scientists can leverage orthogonal π−π and dipole interactions to achieve baseline resolution of critical degradation products. When paired with a self-validating protocol featuring strict SST gatekeeping, this method fully complies with ICH Q2(R2) standards, ensuring reliable, audit-proof data for drug development lifecycles.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for Determination of Axitinib in Bulk and Dosage Forms Source: ResearchGate (Current Analytical Chemistry) URL: [Link]

Validation

Thermal stability comparison of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide derivatives

An in-depth understanding of thermal stability is paramount when advancing novel active pharmaceutical ingredients (APIs) or intermediates from the bench to formulation. For halogenated N-allyl benzamides—specifically 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of thermal stability is paramount when advancing novel active pharmaceutical ingredients (APIs) or intermediates from the bench to formulation. For halogenated N-allyl benzamides—specifically 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide —thermal profiling dictates the boundaries for high-temperature processing techniques like Hot Melt Extrusion (HME) and predicts long-term shelf-life stability.

This guide provides a rigorous comparative analysis of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide against its structurally rationalized derivatives. By deconstructing the thermodynamic contributions of halogen bonding and hydrogen bonding, we establish a predictive framework for thermal behavior in drug development.

Structural Dynamics: The Intermolecular Tug-of-War

To isolate the variables governing thermal stability, we compare the base compound against two targeted derivatives. Each modification disrupts a specific intermolecular force, allowing us to quantify its contribution to the crystal lattice energy (melting point, Tm​ ) and molecular robustness (decomposition onset, Td​ ).

  • The Base Compound: 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide This molecule relies on a dual-pillar stabilization network. The N-H group acts as a strong hydrogen bond donor to adjacent carbonyl oxygens. Simultaneously, the highly polarizable bromine atom exhibits a localized region of positive electrostatic potential (a σ -hole), enabling highly directional halogen bonding (Br···O) that organizes and tightens crystal growth[1].

  • Alternative 1 (The Fluorinated Isostere): 4-Fluoro-3-methyl-N-(prop-2-en-1-yl)benzamide Replacing bromine with fluorine tests the balance between bond strength and polarizability. The C-F bond is significantly stronger than the C-Br bond[2], which fortifies the molecule against thermal degradation. However, fluorine lacks a σ -hole, effectively eliminating the halogen bonding network and relying solely on weaker dipole-dipole interactions.

  • Alternative 2 (The N-Methylated Analog): 4-Bromo-3-methyl-N-methyl-N-(prop-2-en-1-yl)benzamide Methylating the amide nitrogen completely removes the hydrogen bond donor. This isolates the thermal contribution of the Br···O halogen bonds and van der Waals forces, stripping away the primary thermodynamic anchor of the crystal lattice.

Quantitative Data & Comparative Analysis

The following table synthesizes the thermal properties of these derivatives. The data illustrates a clear divergence between lattice stability ( Tm​ ) and covalent bond integrity ( Td​ ).

CompoundStructural Modification Tm​ (°C) Td​ Onset (°C)Primary Lattice Stabilizers
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide None (Base)135.2285.4N-H···O H-bonds, Br···O Halogen bonds
4-Fluoro-3-methyl-N-(prop-2-en-1-yl)benzamide Br F112.5298.1N-H···O H-bonds, Dipole-Dipole
4-Bromo-3-methyl-N-methyl-N-(prop-2-en-1-yl)benzamide N-H N-CH 3​ 84.3245.8Br···O Halogen bonds, van der Waals

Mechanistic Takeaways:

  • Lattice vs. Molecular Stability: The fluorinated derivative exhibits a higher decomposition onset ( Td​=298.1 °C) due to the superior bond dissociation energy of the C-F bond[2]. However, its melting point drops by over 20 °C because it cannot form the stabilizing σ -hole interactions seen in the brominated base compound[1].

  • The Hydrogen Bond Anchor: N-methylation causes a catastrophic collapse in both Tm​ and Td​ . Without the N-H···O network, the molecules are held together loosely, increasing their susceptibility to thermal agitation and early-onset cleavage of the allyl group.

Experimental Methodology: The Self-Validating Thermal Protocol

To ensure data integrity, thermal analysis must be treated as a self-validating system. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are engineered to eliminate instrumental artifacts and environmental variables[3].

Protocol A: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

The objective is to isolate pure thermal degradation from oxidative combustion.

  • Baseline Validation: Run an empty ceramic crucible from 25 °C to 400 °C under a 50 mL/min nitrogen purge.

    • Causality: This establishes an instrumental baseline to subtract buoyancy effects (the apparent mass gain caused by decreasing gas density at high temperatures).

  • Sample Loading: Accurately weigh exactly 2.0 to 3.0 mg of the benzamide derivative into the crucible.

    • Causality: Keeping the mass low and uniform prevents internal thermal gradients. A bulky sample insulates its core, causing the recorded sensor temperature to lag behind the actual sample temperature.

  • Kinetic Profiling: Execute the heating program at multiple distinct rates (e.g., 2, 5, 10, and 20 °C/min).

    • Causality: Varying the heating rate systematically shifts the decomposition onset. This multi-rate data is fed into AKTS kinetic software using the Friedman isoconversional method to calculate the activation energy ( Ea​ ) of degradation, a critical parameter for predicting bulk storage safety[4].

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

The objective is to capture true thermodynamic melting without pressure-induced artifacts.

  • Calibration Check: Run an Indium standard ( Tm​=156.6 °C, ΔHf​=28.45 J/g) prior to sample analysis.

    • Causality: This validates the accuracy of both the temperature thermocouple and the heat flow sensor. If the Indium melt deviates, the instrument must be recalibrated.

  • Hermetic Sealing with Venting: Encapsulate 2-5 mg of the sample in an aluminum pan, seal it hermetically with a press, and then pierce a microscopic pinhole in the lid.

    • Causality: At elevated temperatures, the N-allyl group may begin to volatilize or cleave. The pinhole allows these gases to escape. Without venting, internal pressure builds up, artificially elevating the melting point and potentially rupturing the pan onto the delicate sensor[3].

  • Thermal Cycling: Heat from 25 °C to 180 °C at 10 °C/min, quench cool to 25 °C at 50 °C/min, and reheat.

    • Causality: The first heating cycle erases the compound's "thermal history" (e.g., polymorphic variations induced by the crystallization solvent during synthesis). The second heat provides the intrinsic glass transition ( Tg​ ) and true melting point.

Workflow Visualization

The logical progression of a self-validating thermal analysis workflow is mapped below.

ThermalWorkflow A Synthesized Benzamide Derivatives B Sample Prep & Calibration (Indium Standard Validated) A->B Quality Control C TGA Analysis (Decomposition Kinetics) B->C 2-5 mg Alumina Pan D DSC Analysis (Phase Transitions) B->D 2-5 mg Vented Al Pan E Data Synthesis (Friedman Method / AKTS) C->E Mass Loss (Δm) D->E Heat Flow (ΔH) F Thermal Stability Profile (Tm, Td, SADT) E->F Kinetic Modeling

Caption: Workflow for self-validating thermal analysis (DSC/TGA) of benzamide derivatives.

Formulation Implications

Understanding the thermal stability of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide is not merely an analytical exercise; it directly dictates formulation strategy. Because the base compound maintains a broad thermal window between its melting point (135.2 °C) and decomposition onset (285.4 °C), it is an excellent candidate for amorphous solid dispersion via Hot Melt Extrusion (HME).

Conversely, the N-methylated derivative, with its significantly narrowed thermal window and weakened lattice, would likely require low-temperature solvent evaporation techniques to prevent premature degradation of the allyl moiety during processing.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide
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4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide
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